![molecular formula C8H8O2S B14229793 2-[2-(Hydroxysulfanyl)ethenyl]phenol CAS No. 500588-58-9](/img/structure/B14229793.png)
2-[2-(Hydroxysulfanyl)ethenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Hydroxysulfanyl)ethenyl]phenol is an organic compound that belongs to the class of phenols. Phenolic compounds are characterized by the presence of a hydroxyl group attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes both a hydroxyl group and a sulfanyl group attached to an ethenyl chain, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxysulfanyl)ethenyl]phenol can be achieved through several methodsThe reaction conditions typically require a strong base and a polar solvent to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the Hock process, which involves the oxidation of cumene to produce phenol, can be adapted to introduce the sulfanyl and ethenyl groups through subsequent reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Hydroxysulfanyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones, which are valuable in redox reactions.
Reduction: The sulfanyl group can be reduced to form thiols, which are useful in various biochemical applications.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate and Fremy’s salt.
Reduction: Reducing agents such as sodium borohydride and tin(II) chloride are often used.
Substitution: Electrophilic reagents like halogens, nitric acid, and sulfuric acid are used under acidic conditions.
Major Products
Quinones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Phenols: Formed through electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-[2-(Hydroxysulfanyl)ethenyl]phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[2-(Hydroxysulfanyl)ethenyl]phenol involves its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals and preventing oxidative damage. The sulfanyl group also plays a role in metal chelation, which enhances its antioxidant properties . The compound interacts with various molecular targets, including enzymes and cell signaling pathways, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler compound with only a hydroxyl group attached to the aromatic ring.
Thiophenol: Contains a sulfanyl group attached to the aromatic ring but lacks the hydroxyl group.
Hydroquinone: Contains two hydroxyl groups attached to the aromatic ring but lacks the sulfanyl group.
Uniqueness
2-[2-(Hydroxysulfanyl)ethenyl]phenol is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
500588-58-9 |
|---|---|
Molekularformel |
C8H8O2S |
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
2-(2-hydroxysulfanylethenyl)phenol |
InChI |
InChI=1S/C8H8O2S/c9-8-4-2-1-3-7(8)5-6-11-10/h1-6,9-10H |
InChI-Schlüssel |
XUEIPUIBSXUQIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CSO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
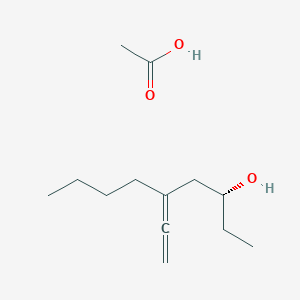
![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
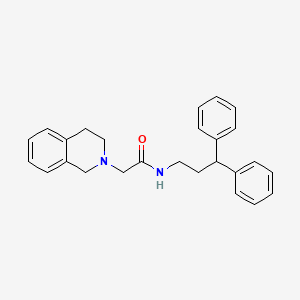
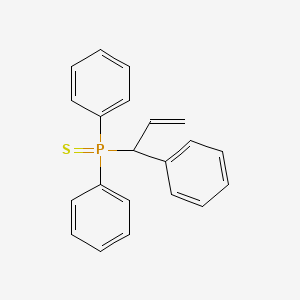
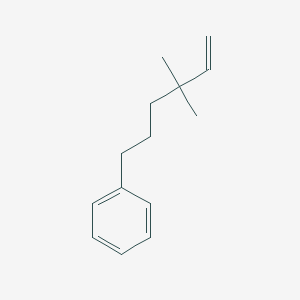
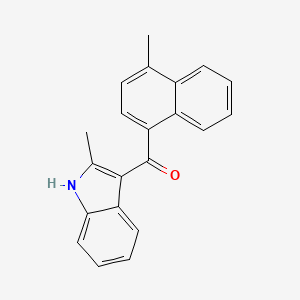
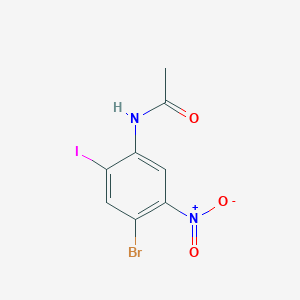
![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
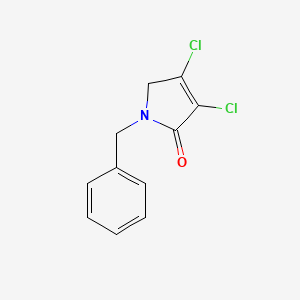

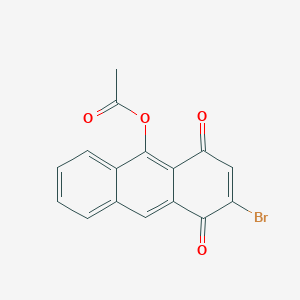
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)
